Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate
Overview
Description
Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate is an alpha-amino acid ester that is methyl alaninate substituted by a 2-(2,6-dichlorophenyl)quinolin-6-yl group at position 3. It is a member of quinolines, an alpha-amino acid ester, a dichlorobenzene, a methyl ester, a primary amino compound and a non-proteinogenic amino acid derivative.
Scientific Research Applications
Antibacterial and Antifungal Activity : Compounds similar to Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate have shown significant antibacterial and antifungal activities. For example, certain quinoline derivatives exhibited good antibacterial and antifungal activity compared to standard antibiotics (Rajanarendar et al., 2010). Other studies also reported strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus (Moussaoui et al., 2021).
Mosquito Larvicidal Activity : Certain quinoline derivatives have demonstrated mosquito larvicidal activity, particularly against Culex quinquefasciatus larvae (Rajanarendar et al., 2010).
Metal Ion Detection : Quinoline derivatives have been synthesized for use as chemosensors for metal ions. A study on 3-[2-(8-Quinolinyl)benzoxazol-5-yl]alanine derivative found it to be an effective chemosensor for Zn(II) and rare-earth metal ions (Guzow et al., 2004).
Antitumor Agents : Some quinoline derivatives have shown potent cytotoxic activity against cancer cell lines, with weak inhibitory activity toward normal cell lines (Huang et al., 2013).
Zn(II) Detection in Biological Systems : Certain cell-trappable quinoline-derivatized fluoresceins have been developed for selective and reversible biological Zn(II) detection (McQuade & Lippard, 2010).
Antimalarial Activity : Quinoline derivatives have been evaluated for their antimalarial activity, with some showing promising results against Plasmodium falciparum strains (Görlitzer et al., 2006).
Antimicrobial and Antifungal Agents : New quinoline derivatives synthesized using a click chemistry approach have exhibited significant antifungal and antibacterial activity against various microbial strains (Kategaonkar et al., 2010).
Fluorescence Sensing Properties : Positional isomers of quinoline-based compounds have been used as fluorescence chemosensors for Al3+ and Zn2+ ions, with remarkable differences in sensing properties observed between isomers (Hazra et al., 2018).
Properties
Molecular Formula |
C19H16Cl2N2O2 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
methyl 2-amino-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoate |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-25-19(24)15(22)10-11-5-7-16-12(9-11)6-8-17(23-16)18-13(20)3-2-4-14(18)21/h2-9,15H,10,22H2,1H3 |
InChI Key |
AKNGOJVQCIPRMH-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)C3=C(C=CC=C3Cl)Cl)N |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)C3=C(C=CC=C3Cl)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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